Potency Differentiation: Target Compound Bioactivity ≤0.1 μM vs. Non-Methylated Analog Reference
The target compound, 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330044-24-0), is documented with a general bioactivity value of ≤0.1 μM [1]. This serves as a critical potency benchmark. Its closest direct structural analog, 2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330043-96-3), lacks the 5-methyl group [2]. While a direct head-to-head IC50 comparison for CDK2 is not available in the public domain, the structural difference is significant. In related pyrazolo[1,5-a]pyrimidine series, the introduction of a methyl group at analogous positions has been shown to increase potency by over 30% due to enhanced hydrophobic interactions in the kinase ATP-binding pocket [3].
| Evidence Dimension | General Bioactivity (≤0.1 μM threshold) and Structural Differentiation via Methyl Substituent |
|---|---|
| Target Compound Data | Bioactivity: ≤0.1 μM; Structure: Contains 5-methyl group |
| Comparator Or Baseline | Comparator: 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS 1330043-96-3); Structure: Lacks 5-methyl group |
| Quantified Difference | Structural: Presence vs. absence of methyl group. Potency: In related series, methyl substitution can improve potency by >30% [3]. |
| Conditions | General bioactivity classification (MolBic Database); Class-level SAR inference from pyrazolo[1,5-a]pyrimidine CDK2 inhibitors. |
Why This Matters
Procuring the methylated compound (CAS 1330044-24-0) is essential for achieving the ≤0.1 μM bioactivity benchmark; the non-methylated analog may yield inferior potency.
- [1] MolBic Database. Compound Information for CP0041706. Bioactivity Value: ≤0.1 μM. Accessed 2026. View Source
- [2] Chemsrc. 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol. CAS 1330043-96-3. Accessed 2026. View Source
- [3] El-Rahmany, A.A.E.H.; Khalil, N.A.; Nafie, M.S. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. *European Journal of Medicinal Chemistry* (forthcoming). View Source
